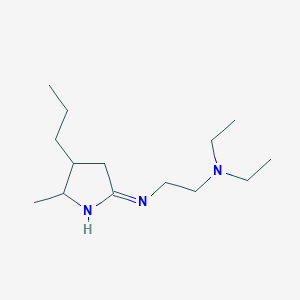
2-(1-Nitronaphthalene-2-sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Nitronaphthalene-2-sulfonyl)acetamide is an organic compound with a complex structure that includes a nitronaphthalene moiety and a sulfonylacetamide group
Preparation Methods
The synthesis of 2-(1-Nitronaphthalene-2-sulfonyl)acetamide typically involves multiple steps. One common method starts with the nitration of naphthalene to produce 2-nitronaphthalene . This intermediate can then undergo sulfonation to introduce the sulfonyl group. Finally, the acetamide group is introduced through a reaction with acetic anhydride or a similar reagent under controlled conditions .
Chemical Reactions Analysis
2-(1-Nitronaphthalene-2-sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Scientific Research Applications
2-(1-Nitronaphthalene-2-sulfonyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of sulfonyl compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Nitronaphthalene-2-sulfonyl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with various biological molecules. These interactions can affect cellular pathways and processes, making the compound useful in various biochemical studies .
Comparison with Similar Compounds
2-(1-Nitronaphthalene-2-sulfonyl)acetamide can be compared with other nitronaphthalene derivatives and sulfonylacetamide compounds:
2-Nitronaphthalene: Similar in structure but lacks the sulfonylacetamide group, making it less versatile in certain applications.
Sulfonylacetamide analogues: These compounds share the sulfonylacetamide group but may have different aromatic systems, affecting their reactivity and applications.
By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific endeavors.
Properties
CAS No. |
74616-74-3 |
|---|---|
Molecular Formula |
C12H10N2O5S |
Molecular Weight |
294.29 g/mol |
IUPAC Name |
2-(1-nitronaphthalen-2-yl)sulfonylacetamide |
InChI |
InChI=1S/C12H10N2O5S/c13-11(15)7-20(18,19)10-6-5-8-3-1-2-4-9(8)12(10)14(16)17/h1-6H,7H2,(H2,13,15) |
InChI Key |
MSPUCGSYBPEUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])S(=O)(=O)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Methyl-2-nitrophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14456390.png)
![N'-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide](/img/structure/B14456409.png)
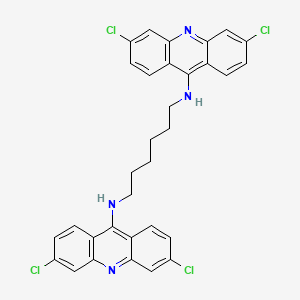
![1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene)](/img/structure/B14456424.png)
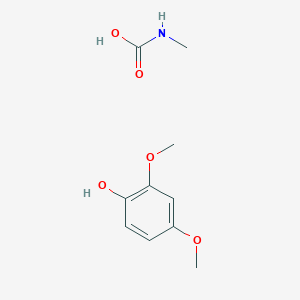
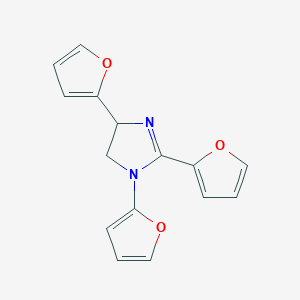
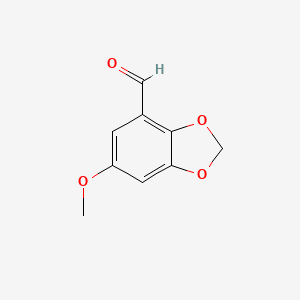
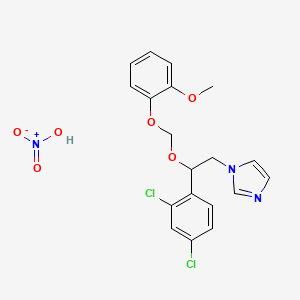
![2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]-](/img/structure/B14456480.png)
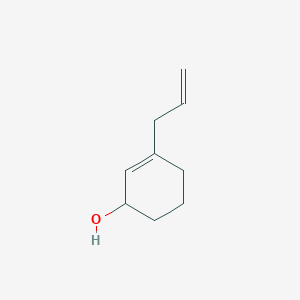
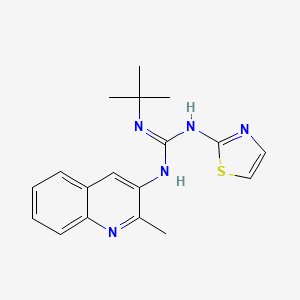
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)
